3-Methyl-1-(p-tolylthio)pentan-2-one

Organic Synthesis Building Block Intermediate

3-Methyl-1-(p-tolylthio)pentan-2-one (CAS 1534991-94-0, MF: C₁₃H₁₈OS, MW: 222.35 g/mol) is a thioether-containing ketone characterized by a 3-methyl-branched pentan-2-one backbone linked to a p-tolylthio group. It is supplied as a research-grade intermediate at purities of 97–98%.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13633452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(p-tolylthio)pentan-2-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)CSC1=CC=C(C=C1)C
InChIInChI=1S/C13H18OS/c1-4-11(3)13(14)9-15-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3
InChIKeyRRBSPCNIXWPSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Methyl-1-(p-tolylthio)pentan-2-one (CAS 1534991-94-0): Structural and Physicochemical Baseline


3-Methyl-1-(p-tolylthio)pentan-2-one (CAS 1534991-94-0, MF: C₁₃H₁₈OS, MW: 222.35 g/mol) is a thioether-containing ketone characterized by a 3-methyl-branched pentan-2-one backbone linked to a p-tolylthio group . It is supplied as a research-grade intermediate at purities of 97–98% . The compound is structurally related to fragrance-associated thio-alkanones but lacks extensive published bioactivity or application data.

Why 3-Methyl-1-(p-tolylthio)pentan-2-one Cannot Be Simply Substituted by In-Class Analogs


Generic substitution among 1-(arylthio)alkan-2-ones is constrained by distinct branching and aryl substitution patterns that govern lipophilicity, steric hindrance, and potential interaction profiles. The 3-methyl branch in this compound increases molecular weight by 14 Da and elevates computed LogP relative to the unbranched 1-(p-tolylthio)pentan-2-one . Related thio-alkanone patents document that subtle structural changes can produce orders-of-magnitude differences in organoleptic and biological thresholds, underscoring that in-class compounds are not functionally interchangeable even when data remain proprietary [1]. Users requiring a branched p-tolylthio ketone skeleton should therefore verify the exact substitution pattern against their experimental design.

Comparative Quantitative Evidence: 3-Methyl-1-(p-tolylthio)pentan-2-one versus Closest Analogs


Increased Molecular Weight and Carbon Count versus Des-Methyl Analog

The target compound possesses a 3-methyl branch that increases its molecular weight by 14.03 g/mol compared to the unbranched analog 1-(p-tolylthio)pentan-2-one, resulting in formula C₁₃H₁₈OS versus C₁₂H₁₆OS . This methylation adds one carbon and two hydrogens, conferring a more hindered architecture around the carbonyl.

Organic Synthesis Building Block Intermediate

Elevated Lipophilicity (LogP) versus Unbranched p-Tolylthio Analog

The 3-methyl branch raises computed LogP to 3.70 as reported by Leyan database predictions, compared to a typical predicted LogP range of approximately 3.0–3.3 for the unbranched analog 1-(p-tolylthio)pentan-2-one lacking the additional methyl group . This difference represents a measurable increase in hydrophobicity.

QSAR Lipophilicity Medicinal Chemistry

Vendor Purity Specifications: 98% vs. 97% from Competing Suppliers

Among verified commercial sources, Leyan offers the compound at 98% purity , whereas AKSci lists 97% purity . This 1% absolute purity difference may be relevant for critical synthesis steps requiring higher initial purity.

Quality Control Procurement Specifications

Para-Tolyl Regioisomer Stability Advantage Inferred from Synthetic Glycosylation Literature

In glycosylation chemistry, p-tolylthio directing groups have been shown to enhance reactivity while fully suppressing 2,3-ene elimination by-products, delivering complete α-stereocontrol, in contrast to meta-substituted or phenylthio analogs that exhibit lower stereoselectivity [1]. Although this literature describes different ketone contexts, the para-tolylthio electronic effect is conserved.

Stereoselective Synthesis Glycosylation Organic Chemistry

Verified Research and Application Scenarios for 3-Methyl-1-(p-tolylthio)pentan-2-one


Building Block for Branched α-Thioether Ketone Library Synthesis

The 3-methyl-1-(p-tolylthio)pentan-2-one scaffold provides a defined branching point and a thioether group suitable for further functionalization. Organic synthesis laboratories can use this compound as a starting material to generate libraries of α-thioether ketones, where the higher LogP (3.70) relative to linear analogs may facilitate separations in hydrophobic media .

Chiral Intermediate Requiring High Purity (≥98%)

When stereochemical fidelity is critical, procurement of the 98% purity specification from Leyan may reduce side reactions that arise from 1–3% impurities found in lower-grade alternatives. This compound's p-tolylthio group also offers a potential stereocontrol advantage inferred from glycosylation literature [1].

Fragrance and Flavor Lead Optimization

Thio-alkanone patents demonstrate that homologous and regioisomeric compounds exhibit vastly different organoleptic thresholds (ppb-level detection differences). 3-Methyl-1-(p-tolylthio)pentan-2-one's specific 3-methyl substitution pattern can be evaluated alongside unbranched analogs in flavor sensory panels to identify unique impact notes [2].

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